molecular formula C20H19NO6S B5809484 Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B5809484
M. Wt: 401.4 g/mol
InChI Key: JHZWPSSPOMSGKP-UHFFFAOYSA-N
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Description

Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties . The unique structure of this compound, which includes a benzofuran moiety, a thiophene ring, and diethyl ester groups, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or thiophene derivatives.

Scientific Research Applications

Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes like sirtuins and matrix metallopeptidases . The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a benzofuran moiety, a thiophene ring, and diethyl ester groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzofuran or thiophene derivatives.

Properties

IUPAC Name

diethyl 5-(1-benzofuran-2-carbonylamino)-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-4-25-19(23)15-11(3)16(20(24)26-5-2)28-18(15)21-17(22)14-10-12-8-6-7-9-13(12)27-14/h6-10H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZWPSSPOMSGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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